5-bromo-7-chloro-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 5-bromo-7-chloro-1H-indole, typically involves strategies that allow for the selective introduction of substituents at specific positions on the indole core. A common approach for synthesizing substituted indoles involves palladium-catalyzed reactions, where 2-bromo- or chloroanilines are reacted with internal alkynes to achieve high regioselectivity, presenting a versatile method for the synthesis of 2,3-disubstituted indoles (Shen et al., 2004). Additionally, tandem reactions involving dibromo(chloro)vinyl anilines with diselenides and disulfides have been developed to synthesize 2-bromo(chloro)-3-selenyl(sulfenyl)indoles, showcasing the efficiency and regio-selectivity of these methods under transition-metal-free conditions (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound derivatives can be analyzed through various spectroscopic techniques, X-ray diffraction, and computational methods. Studies have focused on understanding the intermolecular interactions, Hirshfeld surface analysis, and DFT studies to reveal the atom-to-atom interactions, molecular orbitals, and electrostatic potential maps of indole derivatives. These analyses provide insights into the electronic structure, thermal stability, and molecular geometry of these compounds, as demonstrated in the study of a related 5-bromo-1H-indole derivative (Barakat et al., 2017).
Scientific Research Applications
Synthesis and Characterization :
- A study by Cacchi et al. (2015) focused on synthesizing 2,5,7-trisubstituted indoles, which are structurally related to 5-bromo-7-chloro-1H-indole. They developed a method involving Sonogashira cross-coupling and palladium-catalyzed cyclization, demonstrating the potential for synthesizing complex indole derivatives (Cacchi, Fabrizi, Goggiamani, Iazzetti, & Verdiglione, 2015).
Crystal Structure and Interactions :
- Barakat et al. (2017) examined a compound derived from 5-bromo-1H-indole, analyzing its crystal structure, Hirshfeld surface, and thermal stability. This research highlights the diverse applications of this compound derivatives in material science and structural chemistry (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Biological Activities :
- A study by Mphahlele (2018) explored 7-acetamido-2-aryl-5-bromoindoles, closely related to this compound. Their research provided insights into hydrogen bonding networks and molecular structures, which can be crucial in pharmaceutical research (Mphahlele, 2018).
- Pandeya et al. (2000) investigated Schiff and Mannich bases of isatin and its derivatives, including 5-bromo variants, for their antimicrobial and anti-HIV properties. This highlights the potential therapeutic applications of this compound derivatives (Pandeya, Sriram, Nath, & Clercq, 2000).
Chemical Reactions and Processes :
- Li and Martins (2003) developed a synthesis method for 5,7-disubstituted indoles, starting from 5,7-dibromoindoles. This work could be relevant for the synthesis of this compound derivatives (Li & Martins, 2003).
Marine Natural Products :
- Woolner et al. (2016) isolated tetrahalogenated indoles, including bromo-chloro-iodoindoles, from red algae. This research underscores the potential of this compound in the study of natural products and bioactive compounds (Woolner, Jones, Field, Fadzilah, Munkacsi, Miller, Keyzers, & Northcote, 2016).
Safety and Hazards
Future Directions
Indoles, including 5-bromo-7-chloro-1H-indole, are a significant heterocyclic system in natural products and drugs . The investigation of novel methods of synthesis and the exploration of their biological activities have attracted the attention of the chemical community . Therefore, future research directions may include the development of new synthetic methods, the discovery of novel biological activities, and the design of indole-based drugs .
Mechanism of Action
Target of Action
5-Bromo-7-Chloro-1H-Indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions often result in the modulation of the activity of the target proteins, which can lead to a variety of biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to have a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
5-bromo-7-chloro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOYBSYOOJMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444060 | |
Record name | 5-bromo-7-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180623-89-6 | |
Record name | 5-bromo-7-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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